molecular formula C11H14BrFN2O B2953028 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide CAS No. 2094241-17-3

3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide

Cat. No.: B2953028
CAS No.: 2094241-17-3
M. Wt: 289.148
InChI Key: RENOZYSOLYBNOM-UHFFFAOYSA-N
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Description

3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, and a pentyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and reagents to achieve the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 2-bromo-6-(trifluoromethyl)pyridine
  • 2-bromo-4-(trifluoromethyl)pyridine

Uniqueness

3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide is unique due to the combination of bromine, fluorine, and a pentyl group on the pyridine ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it different from other similar compounds .

Properties

IUPAC Name

3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O/c1-2-3-4-7-14-11(16)10-8(12)5-6-9(13)15-10/h5-6H,2-4,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENOZYSOLYBNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(C=CC(=N1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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